3-benzyl-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-benzyl-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
3-benzyl-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-benzyl-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Methyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Uniqueness
3-benzyl-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile stands out due to its unique combination of functional groups and structural features, which contribute to its distinct biological activities and chemical reactivity. Its specific substitution pattern and the presence of the thiadiazine ring make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25N3O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-benzyl-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C24H25N3O3S/c1-3-30-21-10-9-18(11-22(21)29-2)19-12-23(28)27-15-26(14-17-7-5-4-6-8-17)16-31-24(27)20(19)13-25/h4-11,19H,3,12,14-16H2,1-2H3 |
InChI Key |
NKEPSBREXLPPTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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